Iodine-129

Catalog No.
S620319
CAS No.
15046-84-1
M.F
HI
M. Wt
129.913 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Iodine-129

CAS Number

15046-84-1

Product Name

Iodine-129

IUPAC Name

iodane

Molecular Formula

HI

Molecular Weight

129.913 g/mol

InChI

InChI=1S/HI/h1H/i1+2

InChI Key

XMBWDFGMSWQBCA-NJFSPNSNSA-N

SMILES

I

Synonyms

129I radioisotope, I-129 radioisotope, Iodine-129

Canonical SMILES

I

Isomeric SMILES

[129IH]

Iodine-129 is a rare, long-lived radioisotope of iodine with a half-life of approximately 15.7 million years. It is classified as a cosmogenic nuclide, primarily formed through the interaction of cosmic rays with matter in a process known as spallation, as well as through nuclear fission reactions and the spontaneous decay of uranium isotopes . Iodine-129 has 53 protons and 76 neutrons, making it unique among iodine isotopes due to its significant stability over geological timescales .

Similar to other iodine isotopes. Notably, it can undergo:

  • Beta Decay: Iodine-129 decays into xenon-129 through beta decay, emitting beta particles and weak gamma radiation.
  • Reactions with Other Elements: Iodine readily reacts with metals to form iodides and can also participate in redox reactions, where it can be oxidized or reduced depending on the conditions .

The chemical behavior of iodine-129 mirrors that of stable iodine, allowing it to dissolve easily in water and other solvents, and to participate in biological processes involving iodine metabolism.

Iodine-129 is synthesized through several methods:

  • Cosmic Ray Interactions: Produced naturally by cosmic ray spallation events.
  • Nuclear Fission: Generated as a byproduct during the fission of uranium-235 and plutonium-239 in nuclear reactors and weapons.
  • Neutron Activation: Can be produced via neutron capture reactions involving tellurium isotopes (such as tellurium-128) in nuclear reactors .

These synthesis methods contribute significantly to the presence of iodine-129 in the environment, particularly following nuclear testing and accidents.

Iodine-129 has various applications across different fields:

  • Environmental Tracing: Used as a tracer for studying hydrological cycles and sediment transport due to its long half-life and low natural background levels .
  • Nuclear Waste Management: Plays a role in assessing the behavior of radioactive waste in geological formations.
  • Medical Research: Utilized in studies examining iodine metabolism and distribution within biological systems .

Research on iodine-129 interactions focuses on its behavior in environmental systems and biological organisms. Studies have highlighted its utility as a tracer for:

  • Marine Geochemical Cycles: Understanding stable iodine conversion mechanisms and concentrations within marine environments.
  • Biodynamics: Investigating how iodine is taken up by organisms and its subsequent metabolic pathways .

These studies provide insights into both ecological impacts and potential health risks associated with radioactive iodine exposure.

Iodine-129 shares similarities with other isotopes of iodine but stands out due to its unique properties. Below are comparisons with notable similar compounds:

CompoundHalf-LifePrimary UseUnique Aspect
Iodine-127StableNutritional supplementNon-radioactive
Iodine-1318.02 daysMedical treatment for thyroidShort-lived; used in therapy
Iodine-12612.6 daysResearch applicationsIntermediate half-life
Iodine-13012.4 hoursResearch; neutron activationRarely encountered

Iodine-129's long half-life makes it particularly valuable for long-term studies compared to its shorter-lived counterparts like iodine-131, which decays rapidly and is primarily used for therapeutic purposes .

Iodine-129 represents a long-lived radioisotope of iodine with a half-life of 15.7 million years, making it one of the most persistent radioactive elements in the environment [1] [6] [13]. The compound exhibits beta-minus decay characteristics, emitting low-energy beta particles with a maximum energy of 154.4 kiloelectron volts and gamma radiation of 39.6 kiloelectron volts [28]. This isotope originates from both natural cosmic processes and anthropogenic nuclear activities, with the latter contributing significantly more to the current global inventory [1] [6].

Natural Formation Mechanisms

Natural production of iodine-129 occurs through several distinct mechanisms operating in the atmosphere and lithosphere. These processes have maintained a relatively constant production rate over geological time scales, contributing to a pre-nuclear steady-state concentration of approximately 10⁻¹² to 10⁻¹⁵ atoms of iodine-129 per atom of stable iodine-127 in the natural environment [6] [29] [42].

Cosmic Ray Spallation of Atmospheric Xenon

The primary natural formation mechanism of iodine-129 involves cosmic ray spallation reactions with atmospheric xenon isotopes [1] [3] [6]. High-energy cosmic ray particles interact with xenon-129 present in trace concentrations in the upper atmosphere, resulting in nuclear fragmentation processes that produce iodine-129 [4] [23]. Research conducted by Edwards in 1962 estimated that cosmic ray interactions with atmospheric xenon contribute approximately 6.5 × 10¹⁹ atoms of iodine-129 per year globally [6] [27].

The spallation process occurs when energetic cosmic rays, primarily consisting of protons and alpha particles, collide with xenon nuclei at altitudes between 15 and 50 kilometers [4] [26]. These high-energy interactions overcome the nuclear binding forces, causing the xenon nucleus to fragment and release lighter nuclei, including iodine-129 [3] [24]. The production rate depends on the cosmic ray flux intensity, which varies with solar activity cycles and geomagnetic field strength [26] [30].

Measurements indicate that approximately one-third of atmospheric xenon is exposed to cosmic radiation sufficient to produce spallation reactions [4]. The effective cross-section for iodine-129 production from xenon spallation has been estimated at approximately 40 millibarns, contributing to the dominant natural source of this radioisotope [4] [6].

Spontaneous Uranium-238 Fission in Lithosphere

Spontaneous fission of uranium-238 in the Earth's lithosphere represents the second most significant natural production pathway for iodine-129 [1] [5] [6]. Uranium-238 undergoes spontaneous fission with a branching ratio of approximately 5.4 × 10⁻⁵ percent, producing various fission fragments including iodine-129 [5] [22]. This process occurs continuously in uranium-bearing geological formations, with an estimated global production rate of approximately 2 × 10¹⁹ atoms of iodine-129 per year [6] [23].

The spontaneous fission process of uranium-238 exhibits characteristics distinct from neutron-induced fission reactions [5]. Research by Kuz'minov and colleagues in 1960 determined that the average number of neutrons emitted per spontaneous fission event is 2.1 ± 0.1, with a fission rate of 64.5 ± 2.0 neutrons per gram per hour [5]. The fission yield for iodine-129 from uranium-238 spontaneous fission ranges from 0.4 to 0.6 percent, depending on the excitation energy of the fissioning nucleus [22] [25].

Natural uranium deposits worldwide contribute to this continuous production, with the release rate depending on the uranium concentration in geological formations and the accessibility of fission products to groundwater and atmospheric exchange [6] [29]. The total estimated uranium-238 inventory in the Earth's crust ensures a steady production of iodine-129 over geological time scales [5] [23].

Anthropogenic Generation

Human nuclear activities have dramatically increased the global inventory of iodine-129, with anthropogenic sources now contributing orders of magnitude more than natural production mechanisms [8] [10] [13]. The transition from natural background levels to anthropogenically dominated concentrations began with the advent of nuclear weapons testing in the 1940s and accelerated with the development of nuclear power and fuel reprocessing technologies [12] [29].

Nuclear Fission Reactions in Reactors

Nuclear reactors represent a major source of iodine-129 production through fission reactions of uranium-235, uranium-238, and plutonium isotopes [11] [13] [31]. The fission yield of iodine-129 varies significantly depending on the fissile material and neutron energy spectrum [11] [31] [34]. Thermal neutron fission of uranium-235 produces iodine-129 with a yield of 0.706 ± 0.032 percent per fission event, while fast neutron fission yields increase to 1.03 ± 0.26 percent [11] [31].

Plutonium-239 thermal fission exhibits the highest iodine-129 yield at 1.407 ± 0.086 percent per fission, making plutonium-fueled reactors particularly significant sources [11] [31]. Uranium-238 fast fission contributes 0.622 ± 0.034 percent iodine-129 per fission at neutron energies of 4.6 megaelectron volts [22] [31]. These yields translate to substantial iodine-129 production in operating nuclear reactors, with typical pressurized water reactors producing approximately 2 × 10⁶ to 2 × 10⁷ becquerels per megawatt electrical per year [12] [13].

During normal reactor operations, iodine-129 remains contained within the fuel matrix and is not released to the environment [19] [34]. However, the isotope accumulates in spent nuclear fuel, where it comprises approximately five-sixths of the total iodine inventory after cooling periods sufficient for short-lived iodine isotopes to decay [1] [11]. This concentration occurs because other iodine isotopes, particularly iodine-131 with its 8.04-day half-life, decay rapidly while iodine-129 persists due to its 15.7-million-year half-life [1] [34].

Historical Releases from Nuclear Weapons Testing

Atmospheric nuclear weapons testing between 1945 and 1980 released an estimated 50 kilograms of iodine-129 into the global atmosphere [12] [29]. The release rates varied based on weapon design, with uranium-235 based weapons producing approximately 30 microcuries per kiloton yield and plutonium-239 based weapons generating approximately 50 microcuries per kiloton [12] [29]. These releases occurred primarily during the atmospheric testing period from 1945 to 1963, before the Comprehensive Test Ban Treaty limited testing to underground facilities [29].

The atmospheric distribution of iodine-129 from weapons testing followed stratospheric circulation patterns, with residence times of less than 0.5 years in the lower stratosphere and approximately 2 years at medium altitudes [12] [29]. The subsequent fallout deposited iodine-129 globally through both precipitation and dry deposition processes, with dry deposition proving as significant as wet deposition for iodine compounds [12] [29].

Underground nuclear testing, which continued after 1963, contributed negligible amounts of iodine-129 to environmental releases due to containment within test cavities [29]. The transition to underground testing effectively eliminated atmospheric weapons testing as a continuing source of iodine-129, though the isotopes released during the atmospheric testing period continue to circulate in environmental systems due to the long half-life [12] [29].

Accidental Discharges from Nuclear Facilities

Nuclear accidents have resulted in significant episodic releases of iodine-129, though these contributions remain smaller than systematic discharges from reprocessing facilities [12] [14] [15]. The Chernobyl nuclear accident in 1986 released an estimated 1.3 kilograms of iodine-129 along with 1,200 to 1,700 petabecquerels of short-lived iodine-131 [12] [15] [20]. The Fukushima Daiichi accident in 2011 resulted in releases estimated at 940 petabecquerels iodine-131 equivalent, representing approximately 15 percent of the Chernobyl release [16] [17] [20].

Nuclear fuel reprocessing plants represent the largest anthropogenic source of iodine-129 releases to the environment [8] [19] [21]. The La Hague facility in France and the Sellafield plant in the United Kingdom have discharged substantial quantities of iodine-129, primarily to marine environments [37] [38] [40]. By 1998, La Hague had discharged approximately 2,600 kilograms of iodine-129 to marine systems, while Sellafield contributed approximately 220 kilograms [40] [42]. The combined discharge rate from these facilities reached approximately 250 kilograms per year by the 1990s, with La Hague contributing approximately 90 percent of this total [40] [43].

The Mayak facility in Russia has also contributed to iodine-129 releases, though specific discharge data remains classified [41] [44]. Estimated atmospheric releases from Mayak approximate 10 gigabecquerels per year, representing approximately 0.63 kilograms annually [41]. Historical operations at facilities such as Hanford in the United States and Savannah River also contributed to regional iodine-129 contamination, though these sites have ceased active reprocessing operations [18] [21].

Table 1: Natural Formation Production Rates

Formation MechanismProduction Rate (atoms/year)Contribution to Steady-State (%)Reference
Cosmic Ray Spallation of Atmospheric Xenon6.5 × 10¹⁹~ 80Edwards (1962) [6]
Spontaneous Uranium-238 Fission in Lithosphere~ 2 × 10¹⁹~ 20Edwards (1962) [6]
Cosmic Ray Muon Interactions with Tellurium-130< 10¹⁸< 1Heisinger et al. (2002) [26]
Total Natural Production~ 8 × 10¹⁹100NCRP (1983) [12]

Table 2: Fission Yield Data for Iodine-129

Fissile IsotopeFission Yield (%)Neutron EnergyReference
Uranium-235 (thermal neutrons)0.706 ± 0.032Thermal (0.025 eV)IAEA (2023) [31]
Uranium-235 (fast neutrons)1.03 ± 0.26Fast (1-14 MeV)IAEA (2023) [31]
Uranium-238 (fast neutrons)0.622 ± 0.034Fast (4.6 MeV)Gaines et al. (2023) [22]
Plutonium-239 (thermal neutrons)1.407 ± 0.086Thermal (0.025 eV)IAEA (2023) [31]
Plutonium-241 (thermal neutrons)1.28 ± 0.36Thermal (0.025 eV)IAEA (2023) [31]

Table 3: Nuclear Weapons Testing Releases

SourceIodine-129 Release (kg)Time PeriodPrimary Distribution
Atmospheric Nuclear Weapons Testing (1945-1980)~ 501945-1980Global atmospheric fallout [12] [29]
Uranium-235 Based Weapons30 μCi/kiloton1945-1963Stratospheric distribution [29]
Plutonium-239 Based Weapons50 μCi/kiloton1945-1963Stratospheric distribution [29]
Underground Testing ReleasesNegligible1963-1996Contained [29]

Table 4: Major Nuclear Accidents Iodine-129 Releases

Accident/IncidentIodine-129 Release (kg)Iodine-131 Release (PBq)Distribution Pattern
Chernobyl Nuclear Accident (1986)1.31200-1700European-wide atmospheric [12] [15]
Fukushima Daiichi Accident (2011)Not quantified120-500Pacific Ocean marine [16] [17]
Windscale Fire (1957)Not quantified700 × 10⁻³Regional atmospheric [12]
Three Mile Island (1979)Minimal0.0006Local atmospheric [12]
Hanford Planned Release (1949)Not quantified204 × 10⁻³Regional atmospheric [18]

Table 5: Nuclear Reprocessing Facilities Iodine-129 Discharges

FacilityTotal Discharge by 1998 (kg)Annual Discharge Rate (kg/year)Primary Discharge Route
La Hague (France)2600 (marine)~ 225 (1990s)Marine (English Channel) [40] [42]
Sellafield (United Kingdom)220 (marine)~ 25 (1990s)Marine (Irish Sea) [40] [43]
Mayak (Russia)Not disclosed~ 0.63 (estimated)Atmospheric/Terrestrial [41]
Savannah River (USA)Historical onlyCeasedAtmospheric/Terrestrial [21]
Hanford (USA)Historical onlyCeasedAtmospheric/Terrestrial [21]

XLogP3

0.9

Dates

Modify: 2024-02-18

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